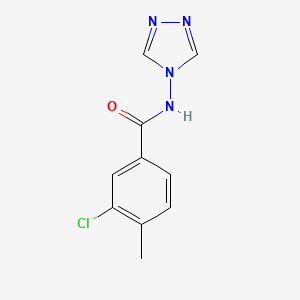![molecular formula C17H18N2O2 B5790638 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)
1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole, also known as MMPI, is a compound that has been extensively studied for its potential applications in the field of scientific research. MMPI belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been proposed that 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole may act by inhibiting the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one limitation of using 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is that it may have potential side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole. One area of research could be to further investigate its potential applications in the treatment of cardiovascular diseases. Another area of research could be to study the potential side effects of 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole and to develop strategies to minimize these effects. Additionally, research could be conducted to investigate the potential use of 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole involves the reaction of 2-methoxy-4-methylphenol with 2-chloroethyl benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole in a pure form.
Aplicaciones Científicas De Investigación
1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole has been found to have a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole has also been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to have a vasodilatory effect.
Propiedades
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-8-16(17(11-13)20-2)21-10-9-19-12-18-14-5-3-4-6-15(14)19/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIPOSQYDAYDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)

![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)


![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5790611.png)

![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)

![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)